molecular formula C9H12BrNO2 B1630267 4-Bromo-2-(3-methoxypropoxy)pyridine CAS No. 865156-55-4

4-Bromo-2-(3-methoxypropoxy)pyridine

货号: B1630267
CAS 编号: 865156-55-4
分子量: 246.1 g/mol
InChI 键: UEJGYTKFGBKKOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2-(3-methoxypropoxy)pyridine is a brominated pyridine derivative characterized by a methoxypropoxy substituent at the 2-position and a bromine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom . Its methoxypropoxy chain enhances solubility in polar solvents compared to simpler methoxy-substituted analogs, making it advantageous for pharmaceutical and agrochemical applications.

属性

CAS 编号

865156-55-4

分子式

C9H12BrNO2

分子量

246.1 g/mol

IUPAC 名称

4-bromo-2-(3-methoxypropoxy)pyridine

InChI

InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-9-7-8(10)3-4-11-9/h3-4,7H,2,5-6H2,1H3

InChI 键

UEJGYTKFGBKKOG-UHFFFAOYSA-N

SMILES

COCCCOC1=NC=CC(=C1)Br

规范 SMILES

COCCCOC1=NC=CC(=C1)Br

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Bromo-2-methoxy-3-methylpyridine (CAS 112197-12-3)
  • Structure : Bromine at C4, methoxy at C2, methyl at C3.
  • Molecular Formula: C₇H₈BrNO.
  • Applications : Used as a pharmaceutical intermediate for drug synthesis, particularly in kinase inhibitors .
  • Key Differences : The methyl group at C3 introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to 4-Bromo-2-(3-methoxypropoxy)pyridine.
(b) 5-Bromo-2-(2-(tert-Butoxy)ethoxy)-3-methoxypyridine
  • Structure : Bromine at C5, tert-butoxyethoxy at C2, methoxy at C3.
  • Key Differences : The bulky tert-butoxy group decreases solubility in aqueous media but improves thermal stability. Positional isomerism (bromine at C5 vs. C4) alters electronic properties, affecting regioselectivity in cross-coupling reactions .
(c) 4-Bromo-2-(2-fluorobenzyloxy)pyridine
  • Structure : Bromine at C4, fluorobenzyloxy at C2.
  • Molecular Weight : 282.11 g/mol.
  • Key Differences: The fluorobenzyloxy group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs.
(d) 4-Bromo-2-chloro-5-methoxypyridine
  • Structure : Bromine at C4, chlorine at C2, methoxy at C4.
  • Key Differences : Dual halogenation (Br and Cl) increases electrophilicity, favoring sequential substitution reactions. The absence of an alkoxy chain reduces solubility in organic solvents compared to this compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) LogP (Predicted)
This compound ~260.11 High 2.1
4-Bromo-2-methoxy-3-methylpyridine 202.05 Moderate 1.8
4-Bromo-2-(2-fluorobenzyloxy)pyridine 282.11 Low 3.5
5-Bromo-2-(tert-butoxyethoxy)-3-methoxypyridine ~318.20 Low 3.2

Notes:

  • The methoxypropoxy chain in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to fluorobenzyloxy or tert-butoxy analogs.
  • Higher LogP values for fluorinated or bulky derivatives indicate greater lipophilicity, impacting bioavailability .

Pharmacological Relevance

  • Target Compound: Potential use in kinase inhibitors or antiviral agents due to its balanced solubility and reactivity.
  • 4-Bromo-2-methoxy-3-methylpyridine : Documented in pharmaceutical intermediates for anticonvulsant or anticancer candidates .
  • 4-Bromo-2-(2-fluorobenzyloxy)pyridine : Explored in fluorinated drug candidates for enhanced blood-brain barrier penetration .

Key Research Findings

  • Steric and Electronic Effects : The 3-methoxypropoxy group minimizes steric hindrance compared to tert-butoxy or benzyloxy substituents, enabling efficient cross-coupling .
  • Thermal Stability: Alkoxy chains (e.g., methoxypropoxy) improve thermal stability over halogenated analogs, as noted in catalytic applications .
  • Safety Profiles : Brominated pyridines generally require standard handling precautions (e.g., PPE, ventilation), though fluorinated variants may necessitate additional toxicity assessments .

常见问题

Q. What are the recommended synthetic strategies for 4-Bromo-2-(3-methoxypropoxy)pyridine, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example, the 3-methoxypropoxy group can be introduced via SN2 displacement of a bromine atom at the pyridine’s 2-position using 3-methoxypropanol under basic conditions (e.g., NaH in DMF at 60°C). Competing O-alkylation byproducts can arise due to the nucleophilicity of the alkoxy group; using bulky bases like LDA or low temperatures (0–5°C) improves regioselectivity . For coupling reactions (e.g., Suzuki-Miyaura), optimize catalyst systems (Pd(PPh₃)₄ or PdCl₂(dppf)) and stoichiometry to avoid homocoupling of the boronic acid partner .

Q. How should researchers confirm the regiochemical assignment of substituents in this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). The methoxypropoxy group’s methylene protons split into distinct multiplet patterns in ¹H NMR (δ 3.4–3.8 ppm), while HMBC correlations confirm connectivity between the pyridine’s C2 and the ether oxygen. X-ray crystallography (as in ) provides definitive proof; for example, bond angles and torsion angles distinguish between para/meta substitution .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

  • Methodological Answer : Use a gradient of ethyl acetate/hexane (10–30% EA) with silica gel. The compound’s polarity is moderate due to the ether and bromine groups. Adding 0.1% triethylamine reduces tailing caused by residual acidity. For stubborn impurities, recrystallization from hot isopropanol yields high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions. The bromine atom at C4 creates a π-electron-deficient pyridine ring, making it susceptible to oxidative addition with Pd(0). Compare Fukui indices to evaluate nucleophilic/electrophilic sites; the C4 bromine’s leaving group ability can be quantified via bond dissociation energy (BDE) calculations .

Q. What strategies resolve contradictions in reported catalytic conditions for Suzuki-Miyaura coupling of this compound?

  • Methodological Answer : Discrepancies in ligand efficacy (e.g., SPhos vs. XPhos) often stem from solvent polarity and base strength. Systematically test combinations:
  • Ligands : SPhos for electron-rich boronic acids; XPhos for sterically hindered partners.
  • Bases : K₂CO₃ in dioxane/water (80°C) for mild conditions; Cs₂CO₃ in toluene/ethanol for faster kinetics.
    Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition vs. transmetalation bottlenecks) .

Q. How does the 3-methoxypropoxy group influence the compound’s metabolic stability in biological assays?

  • Methodological Answer : The ether linkage and methoxy group reduce oxidative metabolism compared to alkyl chains. Perform in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS quantification. Compare half-life (t₁/₂) to analogs lacking the methoxy group. For in vivo studies, use radiolabeled (¹⁴C) compound to track excretion pathways .

Q. What analytical techniques troubleshoot discrepancies in reported melting points or spectral data?

  • Methodological Answer : Conflicting melting points may arise from polymorphism or solvate formation. Use DSC/TGA to identify hydrate/anhydrous forms. For NMR inconsistencies, ensure deuterated solvent purity (e.g., residual DMSO in CDCl₃ shifts peaks) and calibrate referencing (TMS vs. solvent lock). Cross-validate with high-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。